molecular formula C23H30O5 B158887 17-PHÉNYL TRINOR PROSTAGLANDINE E2 CAS No. 38315-43-4

17-PHÉNYL TRINOR PROSTAGLANDINE E2

Numéro de catalogue: B158887
Numéro CAS: 38315-43-4
Poids moléculaire: 386.5 g/mol
Clé InChI: FOBVMYJQWZOGGJ-XYRJXBATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le 17-Phényl-oméga-trinor-PGE2 est un analogue synthétique de la prostaglandine E2, connue pour son rôle dans divers processus physiologiques. Ce composé est un agoniste des récepteurs EP1 et EP3, ce qui le rend important dans l'étude des voies liées aux prostaglandines .

Applications De Recherche Scientifique

17-Phenyl-omega-trinor-PGE2 is primarily used in scientific research to study prostaglandin pathways. Its applications include:

Mécanisme D'action

Target of Action

17-Phenyl Trinor Prostaglandin E2 (17-phenyl trinor PGE2) is a synthetic analog of Prostaglandin E2 (PGE2). It functions as an agonist at the EP1 and EP3 receptors . These receptors are part of the prostaglandin receptor family, which plays a crucial role in a variety of physiological and pathological processes.

Mode of Action

The compound interacts with its targets, the EP1 and EP3 receptors, to induce specific biological responses. For instance, it induces contraction of the guinea pig ileum at a concentration of 11 µM . The interaction with these receptors triggers a cascade of intracellular events, leading to the observed physiological effects.

Biochemical Pathways

The action of 17-phenyl trinor PGE2 is linked to the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins from arachidonic acid. Prostaglandins, including PGE2, have been linked to inflammation, female reproductive cycle, vasodilation, or bronchodilator/bronchoconstriction .

Result of Action

The molecular and cellular effects of 17-phenyl trinor PGE2’s action are diverse and depend on the specific context. For example, it has been shown to cause contraction of the guinea pig ileum . It is also slightly less potent than PGE2 in stimulating the gerbil colon and rat uterus . Furthermore, with an ED50 value of 350 µg/kg, 17-phenyl trinor PGE2 is 4.4 times more potent than PGE2 as an antifertility agent in hamsters .

Méthodes De Préparation

La synthèse du 17-Phényl-oméga-trinor-PGE2 implique plusieurs étapes, à partir de la structure de base de la prostaglandine E2Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de réactifs spécifiques pour assurer la bonne stéréochimie et le placement du groupe fonctionnel .

Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent probablement des voies synthétiques similaires avec des optimisations pour l'échelle, le rendement et la pureté.

Analyse Des Réactions Chimiques

Le 17-Phényl-oméga-trinor-PGE2 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.

    Réduction : Ceci peut affecter les groupes carbonyle, les convertissant en groupes hydroxyle.

    Substitution : Cette réaction peut se produire au niveau du groupe phényle ou d'autres sites réactifs de la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .

4. Applications de la recherche scientifique

Le 17-Phényl-oméga-trinor-PGE2 est principalement utilisé dans la recherche scientifique pour étudier les voies de la prostaglandine. Ses applications comprennent :

5. Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs EP1 et EP3, qui font partie de la famille des récepteurs de la prostaglandine. Cette liaison conduit à l'activation de diverses voies de signalisation intracellulaires, notamment l'inhibition de l'adénylate cyclase et la modulation des niveaux d'AMP cyclique. Ces voies sont impliquées dans des processus tels que l'agrégation plaquettaire et la contraction des muscles lisses .

Comparaison Avec Des Composés Similaires

Des composés similaires au 17-Phényl-oméga-trinor-PGE2 comprennent d'autres analogues de la prostaglandine E2 comme :

    Prostaglandine E2 : Le composé parent avec une activité réceptrice plus large.

    Butaprost : Un autre analogue avec une activité sélective pour le récepteur EP2.

    Cicaprost : Un analogue de la prostacycline avec une spécificité réceptrice différente.

Ce qui distingue le 17-Phényl-oméga-trinor-PGE2, c'est son activité agoniste sélective pour les récepteurs EP1 et EP3, ce qui en fait un outil précieux pour étudier ces voies spécifiques .

Propriétés

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBVMYJQWZOGGJ-XYRJXBATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274308
Record name 17-Phenyl-18,19,20-trinorprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38315-43-4
Record name 17-Phenyl-ω-trinor-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38315-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Phenyl-18,19,20-trinorprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 2
Reactant of Route 2
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 3
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 4
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 5
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 6
17-PHENYL TRINOR PROSTAGLANDIN E2
Customer
Q & A

Q1: What is the primary target of 17-phenyl-trinor-PGE2?

A1: 17-Phenyl-trinor-PGE2 primarily targets the prostaglandin E2 receptor subtype EP1 (PTGER1). [, , , , ] It also exhibits affinity for the EP3 receptor subtype, albeit with lower potency. [, , , , , , ]

Q2: How does 17-phenyl-trinor-PGE2 interact with its target receptors?

A2: Similar to the endogenous ligand PGE2, 17-phenyl-trinor-PGE2 binds to EP1 and EP3 receptors, initiating downstream signaling cascades. These receptors are G protein-coupled receptors, and their activation can trigger various intracellular pathways depending on the cell type and receptor subtype involved. [, , , , , , ]

Q3: What are the downstream effects of EP1 receptor activation by 17-phenyl-trinor-PGE2?

A3: Activation of the EP1 receptor by 17-phenyl-trinor-PGE2 typically leads to an increase in intracellular calcium ion concentration ([Ca2+]i). [, , , , ] This calcium influx can then activate downstream signaling pathways, including protein kinase C (PKC), ultimately influencing cellular processes like proliferation, differentiation, and apoptosis. [, , , , , ]

Q4: Does 17-phenyl-trinor-PGE2 affect other PGE2 receptor subtypes?

A4: While 17-phenyl-trinor-PGE2 shows the highest affinity for EP1, it can also activate EP3 receptors, particularly at higher concentrations. [, , , , , , ] Its affinity for EP2 and EP4 receptors is significantly lower, often requiring much higher concentrations to elicit a response. [, , , , , , ]

Q5: How does the downstream signaling of EP1 differ from EP2/EP4 activation?

A5: EP1 activation primarily leads to increased intracellular calcium through the Gq protein pathway, subsequently activating PKC. [, , , , , ] Conversely, EP2 and EP4 receptors typically couple to the Gs protein pathway, resulting in increased cyclic adenosine monophosphate (cAMP) production, activating protein kinase A (PKA). [, , , , , , ] These different signaling pathways can have opposing effects on cellular functions.

Q6: What is the molecular formula and weight of 17-phenyl-trinor-PGE2?

A6: The molecular formula of 17-phenyl-trinor-PGE2 is C26H36O5, and its molecular weight is 428.56 g/mol. You can find information about its structure from chemical suppliers and databases like PubChem and ChemSpider.

Q7: Is there any spectroscopic data available for 17-phenyl-trinor-PGE2?

A7: Spectroscopic data like NMR and IR spectra, while crucial for structural confirmation, aren't typically reported in the provided research articles. Information on spectral properties can be found in specialized databases or obtained directly from chemical suppliers.

Q8: How does the structure of 17-phenyl-trinor-PGE2 contribute to its EP1 receptor selectivity?

A8: The phenyl group at the C17 position of 17-phenyl-trinor-PGE2 plays a crucial role in its selectivity for the EP1 receptor. [, , , , ] Structural modifications at this position can significantly influence its binding affinity and selectivity profile for different EP receptor subtypes. [, , , , ]

Q9: Have any structural modifications of 17-phenyl-trinor-PGE2 been investigated?

A9: The provided research articles primarily focus on the pharmacological effects of 17-phenyl-trinor-PGE2 itself. Information on the SAR of this molecule, exploring how structural modifications impact activity, potency, and selectivity, would require further investigation of specialized medicinal chemistry literature or patent databases.

Q10: What is known about the stability of 17-phenyl-trinor-PGE2 under various conditions?

A10: Specific data regarding the stability of 17-phenyl-trinor-PGE2 under different storage conditions (temperature, light, humidity) are not provided in the research articles.

Q11: Are there any specific formulation strategies to improve the stability or bioavailability of 17-phenyl-trinor-PGE2?

A11: The provided research articles primarily focus on the in vitro and in vivo effects of 17-phenyl-trinor-PGE2. Information on formulation strategies, aiming to enhance solubility, bioavailability, or stability, would require further investigation.

Q12: What cell-based assays have been used to study the effects of 17-phenyl-trinor-PGE2?

A12: Researchers have utilized a variety of cell lines, including human uterine smooth muscle cells (HUSMCs), [] rat hepatocytes, [, ] rat spinal dorsal horn neurons, [] glomerular mesangial cells (MCs), [, ] primary cultured rat hippocampus neurons, [] bovine iris-sphincter muscle, [] rabbit non-pigmented ciliary epithelial cells, [] and mouse osteoblastic cell line MC3T3-E1, [] to investigate the compound's effects on cell signaling, proliferation, and function.

Q13: What animal models have been employed to study the effects of 17-phenyl-trinor-PGE2?

A13: In vivo studies have been conducted in rats [, , , ] and mice [, ] to explore the compound's effects on various physiological processes, including fever induction, sympathetic nerve activity, and glomerulosclerosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.